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The anti-tumor efficacy of BPR1J-340, a compound closely related to BPR1J-097, was evaluated in FLT3-
ITD driven AML murine models [1].

Treatment . - -
Study Model . Key Efficacy Findings Reported Metrics
Regimen
FLT3-ITD+ AML BPR1J-340 Pronounced, dose-dependent Tumor Growth Inhibition
Murine Xenograft administered orally tumor growth inhibition and (TGI), Tumor Regression
[1] regression [1] [1]
MOLM-13 cells N/A (In vitro) GCso0: 3.4 £ 1.5nM [1] GCso (50% Growth
(FLT3-ITD+) [1] Inhibition Concentration)
MV4;11 cells N/A (In vitro) GCs0: 2.8 £ 1.2nM [1] GCso (50% Growth
(FLT3-ITD+) [1] Inhibition Concentration)
Biochemical FLT3  N/A (In vitro) ICs0: 25 £ 5 nM [1] ICso0 (50% Inhibitory
Kinase Assay [1] Concentration)
FLT3-ITD N/A (In vitro) ICs0: ~1 nM for STAT5 ICso
(Cellular, MV4;11) phosphorylation [1]

[1]
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Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the key methodologies

used.

In Vivo Tumor Regression Protocol

e Animal Model: FLT3-ITD driven AML murine xenograft models [1].

e Compound Administration: BPR1J-340 was administered orally [1].

o Key Measurements: The study primarily assessed tumor growth inhibition and observed dose-
dependent tumor regression [1].

Supporting In Vitro Assays

¢ Biochemical Kinase Activity Assay: FLT3 kinase activity was measured using a Kinase-Glo assay.
The ICso (half-maximal inhibitory concentration) for BPR1J-340 was determined to be approximately
25 nM [1].

¢ Cell Viability/Proliferation Assay (MTS Assay): FLT3-ITD+ AML cell lines (MOLM-13, MV4;11)
were treated with the compound. Viable cells were quantified using the MTS method, and GCso
values were calculated [1].

e Western Blot Analysis: Treated AML cells were analyzed using specific antibodies to detect
inhibition of FLT3 phosphorylation (at Tyr591) and its key downstream effector, STAT5 (at Tyr694),
confirming target engagement and mechanism of action [1].

e Combination Therapy Study: FLT3-ITD+ MOLM-13 cells were treated with BPR1J-340 in
combination with the HDAC inhibitor Vorinostat (SAHA). Apoptosis was assessed by measuring
markers like cleaved PARP, and synergy was evaluated [1].

Signaling Pathways and Experimental Workflow

The mechanism of action and a key combinatorial strategy are visualized in the following diagrams, created

using DOT language.
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Diagram 1: BPR1J-097 inhibits oncogenic FLT3 signaling, inducing apoptosis in AML cells. [2] [1]
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Diagram 2: Experimental workflow for evaluating BPR1J-097/340, from in vitro profiling to in vivo and

combination studies. [1]

Key Research Insights and Strategic Implications

e Target Profile: BPR1J-097 is characterized as a novel small molecule FLT3 inhibitor. Its potency is
demonstrated by low nanomolar ICso values against FLT3, including the challenging D835Y mutation,
which is associated with treatment resistance [2].

e Overcoming Resistance: The synergistic combination of a FLT3 inhibitor (BPR1J-340) with the
HDAC inhibitor Vorinostat represents a promising strategy to enhance anti-leukemic efficacy and
potentially overcome resistance. The mechanism involves down-regulation of the pro-survival protein
Mcl-1 [1].

e Supporting Evidence: While BPR1J-097 is a confirmed FLT3 inhibitor [2], the most comprehensive

in vivo efficacy and protocol data in the available literature is for the closely related analog BPR1J-
340 [1].

Suggestions for Further Research
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The available data on BPR1J-097 is promising but limited. To build a complete preclinical profile, you may

need to:

e Search for newer literature published after the 2014 study on BPR1J-340.

¢ Investigate clinical trial registries (like ClinicalTrials.gov) to see if BPR1J-097 or BPR1J-340 have
advanced to clinical stages.

e Explore patent databases for more detailed chemical and pharmacological data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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